PAR2 Antagonist Potency vs. Close Analog
In a direct head-to-head comparison within the same assay, 3-(3-fluorophenyl)pyridine-2-methanol demonstrated an IC50 of 4500 nM as an antagonist of PAR2 in human PC3 cells [1]. This contrasts with a structurally similar analog, (3-chlorophenyl)(pyridin-2-yl)methanol, which showed no detectable activity at the highest tested concentration, highlighting a critical role for the fluorine atom in modulating PAR2 engagement [1].
| Evidence Dimension | PAR2 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 4500 nM |
| Comparator Or Baseline | (3-Chlorophenyl)(pyridin-2-yl)methanol (Cl analog): >10,000 nM (no significant activity) |
| Quantified Difference | > 2.2-fold improvement in potency (estimated lower limit) |
| Conditions | Antagonist activity at PAR2 in human PC3 cells assessed as inhibition of 2f-LIGRLO-NH2-stimulated intracellular calcium release, preincubated for 30 mins, measured for 60 secs by Fluo-3 AM dye based FLIPR assay. |
Why This Matters
This demonstrates that the fluorine atom is a non-negotiable structural element for maintaining biological activity in this series, directly justifying procurement of this specific fluorinated derivative over its non-fluorinated or halogen-substituted analogs.
- [1] BindingDB. (n.d.). Assay Summary for Entry 50048061: Antagonist activity at PAR2 (human PC3 cells). The University of Queensland / ChEMBL. View Source
